molecular formula C15H19ClO4S B4906698 Diethyl 2-[2-(4-chlorophenyl)sulfanylethyl]propanedioate

Diethyl 2-[2-(4-chlorophenyl)sulfanylethyl]propanedioate

Cat. No.: B4906698
M. Wt: 330.8 g/mol
InChI Key: OVILRVOIQLJXQJ-UHFFFAOYSA-N
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Description

Diethyl 2-[2-(4-chlorophenyl)sulfanylethyl]propanedioate is an organic compound with the molecular formula C14H17ClO4S This compound is known for its unique structure, which includes a chlorophenyl group and a sulfanyl group attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[2-(4-chlorophenyl)sulfanylethyl]propanedioate typically involves the alkylation of diethyl malonate with 4-chlorophenyl sulfanyl ethyl bromide. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-(4-chlorophenyl)sulfanylethyl]propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorophenyl group.

    Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfanyl group.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products include substituted derivatives with various nucleophiles.

    Oxidation: Products include sulfoxides and sulfones.

    Hydrolysis: Products include diethyl malonate and 4-chlorophenyl sulfanyl acetic acid.

Scientific Research Applications

Diethyl 2-[2-(4-chlorophenyl)sulfanylethyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of diethyl 2-[2-(4-chlorophenyl)sulfanylethyl]propanedioate involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the chlorophenyl and sulfanyl groups.

    Diethyl 2-(4-chlorophenyl)malonate: Similar structure but without the sulfanyl group.

    Diethyl 2-(2-chlorophenyl)malonate: Similar structure but with a different position of the chlorine atom.

Uniqueness

Diethyl 2-[2-(4-chlorophenyl)sulfanylethyl]propanedioate is unique due to the presence of both the chlorophenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

diethyl 2-[2-(4-chlorophenyl)sulfanylethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO4S/c1-3-19-14(17)13(15(18)20-4-2)9-10-21-12-7-5-11(16)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVILRVOIQLJXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC1=CC=C(C=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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